(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone is an organic compound that features a cyclohexene ring and a dihydropyran ring connected through a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-1-en-1-ylmethanol with 3,4-dihydro-2H-pyran-6-carboxylic acid under acidic conditions to form the desired methanone compound. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Formation of cyclohex-1-en-1-yl ketone or carboxylic acid derivatives.
Reduction: Formation of cyclohex-1-en-1-yl alcohol.
Substitution: Formation of substituted methanone derivatives.
Wissenschaftliche Forschungsanwendungen
(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity.
Cyclohex-1-en-1-ylmethanol: Shares the cyclohexene ring but lacks the dihydropyran moiety.
Cyclohex-1-en-1-yl ketone: Similar structure but with a ketone group instead of the methanone linkage.
Uniqueness
(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone is unique due to the presence of both cyclohexene and dihydropyran rings, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
649570-57-0 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
cyclohexen-1-yl(3,4-dihydro-2H-pyran-6-yl)methanone |
InChI |
InChI=1S/C12H16O2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h6,8H,1-5,7,9H2 |
InChI-Schlüssel |
XILZBHUQJJMRKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C(=O)C2=CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.